Home > Products > Screening Compounds P6568 > 4'-Epi-4'-(2-deoxyfucose)daunomycin
4'-Epi-4'-(2-deoxyfucose)daunomycin -

4'-Epi-4'-(2-deoxyfucose)daunomycin

Catalog Number: EVT-1572995
CAS Number:
Molecular Formula: C33H39NO13
Molecular Weight: 657.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4'-Epi-4'-(2-deoxyfucose)daunomycin is a derivative of daunomycin, a well-known anthracycline antibiotic used in cancer therapy. This compound incorporates a modified sugar moiety, specifically 2-deoxyfucose, which plays a critical role in its biological activity. The structural modifications aim to enhance the drug's efficacy and reduce its toxicity compared to its parent compound.

Source

Daunomycin is primarily derived from the bacterium Streptomyces peucetius. The synthesis of 4'-Epi-4'-(2-deoxyfucose)daunomycin involves the chemical modification of daunomycin to incorporate the 2-deoxyfucose sugar, which alters its pharmacological properties.

Classification

4'-Epi-4'-(2-deoxyfucose)daunomycin belongs to the class of anthracycline antibiotics. These compounds are characterized by their planar chromophore structure and are widely utilized for their antitumor activity. The addition of the 2-deoxyfucose moiety categorizes this compound as a glycosylated anthracycline.

Synthesis Analysis

The synthesis of 4'-Epi-4'-(2-deoxyfucose)daunomycin can be achieved through various methods, including:

  • Glycosylation Reactions: The coupling of daunomycin with 2-deoxyfucose can be performed using glycosylation techniques, such as the Koenigs–Knorr method, which employs glycosyl halides or sulfonates as donors and an appropriate acceptor (in this case, daunomycin) .
  • Protective Group Strategies: During synthesis, protecting groups are often employed to shield reactive sites on the sugar and aglycone moieties. Common protective groups include acetyl and benzoyl groups, which can be selectively removed after the desired coupling reaction is completed .
  • Enzymatic Synthesis: Recent advances have explored enzymatic approaches for synthesizing glycosylated compounds. Enzymes such as glycosyltransferases can facilitate the formation of specific glycosidic bonds under mild conditions .
Molecular Structure Analysis

The molecular structure of 4'-Epi-4'-(2-deoxyfucose)daunomycin features:

  • Core Structure: The anthracycline core consists of a planar chromophore with an attached daunosamine sugar.
  • Modified Sugar Moiety: The incorporation of 2-deoxyfucose introduces a unique stereochemistry that may influence binding interactions with biological targets.

Data

  • Molecular Formula: C₁₄H₁₇N₃O₅
  • Molecular Weight: Approximately 305.3 g/mol
  • Structural Representation: The compound's structure can be depicted using chemical drawing software, highlighting the anthracycline backbone and the 2-deoxyfucose attachment.
Chemical Reactions Analysis

The chemical reactivity of 4'-Epi-4'-(2-deoxyfucose)daunomycin includes:

  • Intercalation with DNA: Like other anthracyclines, this compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species Generation: Anthracyclines are known to generate reactive oxygen species upon reduction, contributing to their cytotoxic effects .

Technical Details

The reactions typically involve:

  • Redox Reactions: Under physiological conditions, daunomycin undergoes reduction to form semiquinone radicals.
  • Enzymatic Metabolism: The compound may be metabolized by cytochrome P450 enzymes, influencing its pharmacokinetics and toxicity profile.
Mechanism of Action

The mechanism by which 4'-Epi-4'-(2-deoxyfucose)daunomycin exerts its antitumor effects involves:

  1. DNA Intercalation: The planar structure allows it to insert between base pairs in DNA.
  2. Inhibition of Topoisomerase II: It stabilizes the topoisomerase II-DNA complex, preventing DNA strand separation during replication.
  3. Induction of Apoptosis: The accumulation of DNA damage leads to programmed cell death in cancer cells.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a reddish-brown powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • pH Stability: Stable at physiological pH but may degrade under extreme acidic or basic conditions.
  • Melting Point: Specific melting point data should be determined experimentally but is generally around 150°C.

Relevant Data or Analyses

Studies indicate that modifications such as those seen in 4'-Epi-4'-(2-deoxyfucose)daunomycin can significantly alter solubility and stability profiles compared to standard daunomycin .

Applications

The primary scientific uses of 4'-Epi-4'-(2-deoxyfucose)daunomycin include:

  • Cancer Therapy: As an anticancer agent, it is evaluated for treating various malignancies due to its potent cytotoxic effects.
  • Research Tool: Used in studies investigating drug resistance mechanisms and metabolic pathways in cancer cells.
Structural Chemistry and Conformational Analysis of 4'-Epi-4'-(2-deoxyfucose)daunomycin

Molecular Architecture of 4'-Epi-4'-(2-deoxyfucose)daunomycin

4'-Epi-4'-(2-deoxyfucose)daunomycin (IDDNR) is a semisynthetic anthracycline derivative structurally characterized by two critical modifications to the native daunomycin structure:

  • Anthracycline Core: Retains the planar tetracyclic aglycone (daunomycinone) with a quinone-hydroquinone system, facilitating intercalation into DNA.
  • Modified Aminosugar Moiety:
  • The 3'-amino group of daunosamine is preserved, essential for electrostatic interactions with DNA phosphate groups.
  • The hydroxyl group at the sugar's 4'-position is epimerized (4'-epi configuration).
  • The sugar is replaced with 2-deoxyfucose (6-deoxyhexose lacking the 2-OH group), fundamentally altering its hydrogen-bonding capacity and steric profile [2] [7].

Table 1: Key Structural Features of 4'-Epi-4'-(2-deoxyfucose)daunomycin

Structural RegionSpecific FeatureChemical Significance
AglyconeDaunomycinone coreDNA intercalation via planar ring system
Aminosugar AttachmentGlycosidic bond at C7 of aglyconeLinks pharmacophore to DNA-recognition element
Sugar Identity2-Deoxyfucose (4'-epi)Absence of 2-OH; Epimerized 4'-OH
Functional Groups3'-Amino groupElectrostatic interaction with DNA backbone

Comparative Crystallographic Studies with Daunomycin and Analogues

X-ray crystallographic analyses reveal significant conformational differences between IDDNR, daunomycin, and related analogues, primarily localized to the sugar moiety and its spatial orientation relative to the aglycone:

  • Glycosidic Bond Angle (χ): The torsion angle defining the spatial relationship between the aglycone (O4-C7-O7-C1') exhibits distinct values in IDDNR compared to daunomycin. This alteration influences the overall presentation of the sugar towards the DNA minor groove [2].
  • Sugar Ring Pucker: The combined effect of 4'-epimerization and the absence of the 2-OH group in the 2-deoxyfucose moiety alters the preferred conformation (pucker) of the sugar ring (e.g., ^2^T~3~ vs. ^4~C~1~). This impacts the spatial positioning of the 3'-amino group and the 4'-hydroxyl group relative to the DNA [2] [7].
  • Hydrogen Bonding Network Disruption: Compared to daunomycin, which utilizes its 4'-OH in a complex H-bonding network within the DNA minor groove, the 4'-epi configuration in IDDNR significantly perturbs this network. The altered stereochemistry positions the 4'-OH less optimally for interactions with DNA bases (e.g., guanine N2/O6) or backbone atoms [2].

Table 2: Comparative Crystallographic Parameters

ParameterDaunomycin-DNA Complex4'-Epi-4'-(2-deoxyfucose)daunomycin (IDDNR)Functional Consequence
Glycosidic Torsion (χ)~130° - 140°Altered valueChanges projection of sugar into groove
4'-OH ConfigurationNatural D-configuration4'-epi (L-like configuration)Disrupted H-bonding to DNA bases/backbone
2' SubstituentOH (H-bond donor/acceptor)H (No H-bond capacity)Loss of specific H-bond; Increased hydrophobicity
Sugar PuckerTypically ^4~C~1~Altered (e.g., ^2^T~3~)Altered position of 3'-NH~3~+~ and 4'-OH

Role of the 2-Deoxyfucose Moiety in Sugar-DNA Interactions

The substitution of daunosamine with 2-deoxyfucose profoundly impacts the molecular recognition of DNA:

  • Loss of a Key Hydrogen Bond Donor: The absence of the 2'-hydroxyl group eliminates a potential hydrogen bond donor site crucial for daunomycin's interaction with specific acceptor atoms (e.g., O2 of thymine or N3 of adenine) within the DNA minor groove. This directly reduces binding affinity and potentially alters sequence selectivity [7] [2].
  • Enhanced Hydrophobic Character: Removal of the polar 2'-OH group increases the hydrophobicity of the sugar moiety. This can favor van der Waals contacts with the hydrophobic walls of the DNA minor groove but may also destabilize interactions reliant on solvation or specific H-bonding.
  • Steric Consequences: The lack of the 2'-OH group slightly reduces steric bulk compared to daunosamine. While minor, this can allow for subtle repositioning within the groove, potentially enabling novel, albeit weaker, contacts or reducing steric clashes depending on the DNA sequence.
  • Reduced Conformational Restriction: The 2'-OH group in native sugars can participate in intramolecular H-bonding (e.g., to the 3'-N or bridge oxygen atoms), helping to rigidify the sugar conformation. Its absence in 2-deoxyfucose may confer slightly greater conformational flexibility, potentially impacting the entropy of binding [7].

Impact of Epimerization at the 4'-Position on Stereochemical Stability

The 4'-epi configuration is a central structural feature of IDDNR with critical stereochemical consequences:

  • Diastereomeric Nature: 4'-Epi-4'-(2-deoxyfucose)daunomycin is a diastereomer of the hypothetical 4'-unmodified-2-deoxyfucose-daunomycin derivative. This epimerization solely changes the stereochemistry at the chiral C4' carbon of the sugar ring.
  • Stability Considerations:
  • Chemical Stability: The inherent chemical stability of the C4' epimer is not inherently compromised compared to the natural epimer. The glycosidic bond stability, susceptibility to acid hydrolysis, or redox chemistry of the quinone are unlikely to be directly and significantly altered solely by the 4'-epimerization. The primary stability impact relates to its altered interaction with the biological target (DNA).
  • Conformational Stability: The altered ring pucker induced by the 4'-epi configuration (Section 1.2) represents a different, but stable, conformational minimum energy state for the free drug. Its stability is comparable to other sugar puckers adopted by deoxy sugars.
  • Configuration Stability: The stereogenic center at C4' is configurationally stable under physiological conditions. Epimerization or racemization at this center is not a significant degradation pathway; the epi configuration is fixed once synthesized [2].
  • Functional Instability (DNA Binding Context): The most significant "stability" implication of the 4'-epi configuration is functional. The altered spatial orientation of the 4'-OH group disrupts the specific, stabilizing hydrogen-bonding network that the natural 4'-OH forms within the DNA minor groove complex. This translates to reduced binding stability (lower affinity) compared to daunomycin or analogues retaining the natural 4'-OH configuration. The complex formed by IDDNR is thermodynamically and kinetically less stable [2].

Table 3: Functional Consequences of Structural Modifications in IDDNR

ModificationPrimary Structural EffectKey Consequence for DNA Interaction
2-DeoxyfucoseLoss of 2'-OH groupLoss of H-bond donor; Increased hydrophobicity; Slightly reduced steric bulk; Potential increase in sugar flexibilityReduced binding affinity; Altered sequence specificity?; Enhanced hydrophobic contacts?
4'-EpimerizationInversion of stereochemistry at C4'Altered sugar ring pucker; Drastically altered spatial position and H-bonding capacity of 4'-OHDisruption of critical H-bonding network in DNA minor groove; Significantly reduced binding affinity and complex stability
Combined EffectSynergistic alteration of sugar structure and presentationMajor perturbation of optimal DNA binding pharmacophoreProfoundly diminished DNA binding strength and stability compared to Daunomycin

Properties

Product Name

4'-Epi-4'-(2-deoxyfucose)daunomycin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C33H39NO13

Molecular Weight

657.7 g/mol

InChI

InChI=1S/C33H39NO13/c1-12-27(37)18(36)9-22(44-12)47-32-13(2)45-21(8-17(32)34)46-20-11-33(42,14(3)35)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,36-37,39,41-42H,8-11,34H2,1-4H3/t12-,13-,17-,18-,20-,21-,22-,27-,32+,33-/m0/s1

InChI Key

QTGKDZKONUUXOU-NIGIIATCSA-N

Synonyms

MAR 70
MAR-70
MAR70

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2N)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2N)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.